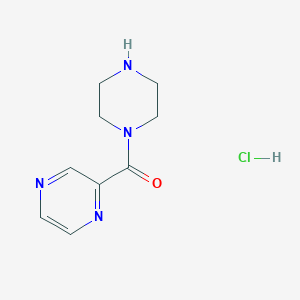

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Beschreibung

BenchChem offers high-quality Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

piperazin-1-yl(pyrazin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;/h1-2,7,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKRCHIUWCJZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671804 | |

| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-60-0 | |

| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS No: 1185312-60-0), a key intermediate in contemporary pharmaceutical research and development. The document delineates the chemical principles, strategic considerations, and a detailed experimental protocol for the synthesis of this compound. It is intended for an audience of researchers, medicinal chemists, and professionals in the field of drug development. The guide emphasizes the rationale behind the chosen synthetic route, focusing on an efficient amide coupling strategy, and details the subsequent formation of the hydrochloride salt. Furthermore, it outlines the necessary analytical techniques for the characterization and quality control of the final product.

Introduction and Strategic Overview

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a heterocyclic compound that serves as a valuable building block in the synthesis of a variety of biologically active molecules. Its structure, incorporating both a pyrazine and a piperazine moiety, provides a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of antiviral and antifungal research. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to further chemical transformations and formulation studies.

The synthetic approach detailed in this guide is centered around the formation of an amide bond between pyrazine-2-carboxylic acid and piperazine. This transformation is a cornerstone of medicinal chemistry, and several methods exist for its execution. After careful consideration of efficiency, scalability, and common laboratory practice, this guide will focus on a two-step process:

-

Amide Coupling: The formation of the core Piperazin-1-yl(pyrazin-2-yl)methanone structure via the activation of pyrazine-2-carboxylic acid and its subsequent reaction with piperazine.

-

Salt Formation: The conversion of the resulting free base into its more stable and soluble hydrochloride salt.

The causality behind this strategic choice lies in the robustness and high-yielding nature of modern amide coupling reactions. The use of a suitable coupling agent minimizes side reactions and allows for a straightforward purification of the intermediate product. The final salt formation is a standard procedure to improve the handling and physicochemical properties of the amine-containing compound.

Reaction Mechanism and Pathway

The core of the synthesis is the nucleophilic acyl substitution reaction. The carboxylic acid group of pyrazine-2-carboxylic acid is not sufficiently electrophilic to react directly with the secondary amine of piperazine. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This guide will detail the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

The proposed reaction pathway can be visualized as follows:

Caption: Synthetic pathway for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Pyrazine-2-carboxylic acid | ≥98% | Sigma-Aldrich, Acros |

| Piperazine | Anhydrous, ≥99% | Sigma-Aldrich, Alfa Aesar |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) | ≥98% | Combi-Blocks, TCI |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich, Acros |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, VWR |

| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich, VWR |

| Methanol (MeOH) | ACS Grade | Fisher Scientific, VWR |

| Hydrochloric acid, 2.0 M in diethyl ether | - | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate solution | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous magnesium sulfate | - | Fisher Scientific |

Step-by-Step Synthesis

Step 1: Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone (Free Base)

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrazine-2-carboxylic acid (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the pyrazine-2-carboxylic acid.

-

Addition of Reagents: To the stirred solution, add piperazine (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq), and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Piperazin-1-yl(pyrazin-2-yl)methanone as a free base.

Step 2: Formation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

-

Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of methanol.

-

Acidification: To the stirred solution, add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

-

Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the product under vacuum to obtain Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride as a solid.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a comprehensive analytical characterization is essential. The following table summarizes the expected analytical data for the final product.

| Analysis Technique | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₃ClN₄O |

| Molecular Weight | 228.68 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted shifts (δ, ppm): Signals corresponding to the pyrazine ring protons, and the piperazine ring protons. The integration should be consistent with the 12 protons. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted shifts (δ, ppm): Resonances for the carbonyl carbon, the carbons of the pyrazine ring, and the carbons of the piperazine ring. |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ for the free base at approximately 193.11. |

| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): N-H stretching (for the hydrochloride salt), C=O stretching (amide), and C-N stretching. |

Note on Characterization Data: The NMR, MS, and IR data provided are predicted based on the known spectra of the starting materials and analogous structures. Researchers should obtain experimental data on their synthesized material and compare it with these predictions and any available literature data for confirmation of the structure and purity.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and the final product.

-

Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

EDC.HCl and DMAP: These reagents are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Thionyl Chloride (if used as an alternative): This is a highly corrosive and toxic reagent. It reacts violently with water. Handle with extreme caution in a fume hood.

-

Piperazine: Can cause skin and respiratory irritation.

-

Hydrochloric acid in diethyl ether: This is a corrosive and flammable reagent.

-

Conclusion

This guide has outlined a reliable and efficient method for the synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride. The described amide coupling reaction using EDC.HCl and DMAP is a robust and widely applicable method in medicinal chemistry. The subsequent hydrochloride salt formation provides a stable and more soluble form of the compound, which is advantageous for its use as a pharmaceutical intermediate. By following the detailed experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery programs. The provided characterization data serves as a benchmark for ensuring the quality and identity of the final product.

References

-

Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. Available at: [Link]

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. MySkinRecipes. Available at: [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

methanone. MDPI. Available at: [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Available at: [Link]

An In-depth Technical Guide on the Core Mechanism of Action of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride and its Derivatives as Potent PARP Inhibitors

Introduction

The compound Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride serves as a crucial chemical intermediate in the synthesis of a class of targeted therapeutics known as Poly (ADP-ribose) polymerase (PARP) inhibitors[1][2]. While the hydrochloride salt itself is a precursor, its core structure is integral to the pharmacophore responsible for the potent and selective inhibition of the PARP enzyme family[3][4]. This guide provides an in-depth exploration of the mechanism of action of therapeutics derived from this core structure, contextualized within the broader landscape of PARP inhibition in cancer therapy. We will delve into the molecular intricacies of PARP's role in DNA repair, the concept of synthetic lethality, and the experimental methodologies employed to validate and characterize these inhibitors.

The Central Role of PARP in Genomic Integrity

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for maintaining genomic stability[5]. PARP1, the most abundant and well-studied member, acts as a DNA damage sensor.[6][7] Upon detecting single-strand breaks (SSBs) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit a cascade of DNA repair proteins to the lesion, facilitating the base excision repair (BER) pathway[8].

Beyond its primary role in SSB repair, PARP1 is also involved in the repair of double-strand breaks (DSBs) and plays a role in chromatin remodeling and transcriptional regulation[7][9]. The multifaceted functions of PARP1 underscore its importance in cell survival and its emergence as a key target in oncology[10].

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors derived from the piperazin-1-yl(pyrazin-2-yl)methanone core is rooted in the concept of "synthetic lethality". This occurs when the simultaneous loss of two gene functions leads to cell death, whereas the loss of either one alone is compatible with cell viability[11].

Many hereditary cancers, such as those with mutations in the BRCA1 or BRCA2 genes, have a compromised homologous recombination (HR) pathway, which is the primary mechanism for repairing DNA double-strand breaks[12][13]. These cancer cells become heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic integrity.

PARP inhibitors exploit this dependency in two primary ways:

-

Catalytic Inhibition: The inhibitors competitively bind to the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR chains. This halts the recruitment of DNA repair proteins to the site of SSBs[11][14].

-

PARP Trapping: A crucial aspect of the mechanism is that PARP inhibitors trap the PARP1 enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it stalls replication forks, leading to the collapse of the replication fork and the formation of more severe DNA double-strand breaks[12][14].

In cancer cells with a deficient HR pathway (e.g., BRCA-mutated), these newly formed DSBs cannot be effectively repaired, leading to genomic chaos and ultimately, apoptotic cell death. In contrast, healthy cells with a functional HR pathway can tolerate the PARP inhibition as they can still repair the DSBs[10][15].

Signaling Pathway of PARP Inhibition

The following diagram illustrates the signaling pathway and the mechanism of action of PARP inhibitors.

Caption: PARP inhibitor mechanism in normal vs. cancer cells.

Experimental Protocols for Characterizing PARP Inhibitors

The characterization of novel PARP inhibitors derived from piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro PARP1 Enzymatic Activity Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1. A common method is a fluorometric assay[16].

Principle: The assay measures the consumption of NAD+ during the PARP1-catalyzed PARylation reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Reconstitute recombinant human PARP1 enzyme in the assay buffer.

-

Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) to stimulate PARP1 activity.

-

Prepare a solution of β-NAD+.

-

Prepare serial dilutions of the test compound (e.g., a derivative of piperazin-1-yl(pyrazin-2-yl)methanone) and a known PARP inhibitor as a positive control (e.g., Olaparib)[5].

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, activated DNA, and the test compound or control.

-

Add the PARP1 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding β-NAD+.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and add a cycling enzyme mix that converts the remaining NAD+ to a fluorescent product.

-

Read the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP1 inhibition for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within a cellular context by quantifying the levels of PAR.

Principle: An ELISA-based method is used to detect the amount of PAR in cell lysates after treatment with a PARP inhibitor and a DNA-damaging agent.

Experimental Workflow Diagram:

Caption: Workflow for cell-based PARP inhibition ELISA.

Cell Viability and Synthetic Lethality Assays

These assays determine the cytotoxic effects of the PARP inhibitor, particularly in cancer cells with DNA repair deficiencies.

Principle: The MTT or AlamarBlue assay is used to measure cell viability after treatment with the compound[17][18][19].

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed both BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cancer cell lines in 96-well plates.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

-

Viability Measurement:

-

Add MTT or AlamarBlue reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration.

-

Determine the IC50 values for both cell lines. A significantly lower IC50 in the BRCA-deficient cell line indicates synthetic lethality.

-

Quantitative Data Summary

The following table presents hypothetical data for a novel PARP inhibitor derived from the piperazin-1-yl(pyrazin-2-yl)methanone scaffold, compared to a known inhibitor.

| Compound | PARP1 Enzymatic IC50 (nM) | Cellular PARP Inhibition IC50 (nM) | Cell Viability IC50 (nM) (BRCA-deficient) | Cell Viability IC50 (nM) (BRCA-proficient) |

| Novel Inhibitor | 2.5 | 5.1 | 10.2 | >1000 |

| Olaparib | 5.0 | 10.8 | 25.5 | >2000 |

Conclusion

The piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride core structure is a validated and highly valuable scaffold for the development of potent and selective PARP inhibitors. The mechanism of action of these inhibitors, centered on catalytic inhibition and PARP trapping, leads to synthetic lethality in cancer cells with deficient homologous recombination repair pathways. The experimental protocols outlined in this guide provide a robust framework for the identification, characterization, and validation of novel therapeutic agents based on this promising chemical entity. Continued research and development in this area hold significant promise for advancing targeted cancer therapies.

References

-

Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. PubMed Central.

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.

-

The mechanism of PARP inhibitor action is identified. Drug Target Review.

-

The role of PARP1 in DNA damage response and repair and cancer therapy. ResearchGate.

-

What are PARP inhibitors and how do they work?. Patsnap Synapse.

-

Functional Aspects of PARP1 in DNA Repair and Transcription. PMC - NIH.

-

What are PARP inhibitors?. MD Anderson Cancer Center.

-

PARP Inhibitors | Targeted cancer drugs. Cancer Research UK.

-

Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. Benchchem.

-

Transcriptional Roles of PARP1 in Cancer. AACR Journals.

-

Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA. ResearchGate.

-

PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.

-

The Basics of PARP Inhibitors MOCA LIVING WELL PRESENTS. Minnesota Ovarian Cancer Alliance.

-

PARP inhibitors: Overview and indications. The Jackson Laboratory.

-

Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.

-

PARP‐1 inhibitors with phenotypic effects in cellular assays. ResearchGate.

-

Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.

-

An In-depth Look at PARP Inhibitors and Their Role in the Treatment of Ovarian Cancer. ASHP.

-

PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.

-

PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC.

-

Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. NIH.

-

PARP assay for inhibitors. BMG LABTECH.

-

Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH.

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed.

-

A Guide to PARP Inhibitors in the Clinic: Current Indications and Ongoing Research. PeerView.

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH.

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate.

-

Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. MySkinRecipes.

-

PIPERAZINES. Ataman Kimya.

-

PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. LookChem.

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed.

-

methanone. MDPI.

-

Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH.

-

Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in. PubMed - NIH.

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.

-

Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. PubMed.

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed.

-

(4-(5-chloro-2-methoxyphenyl)piperazin-1-yl)(3-(4-chlorophenyl). PubChem.

-

Piperazine. MedChemExpress (MCE) Life Science Reagents.

-

Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed.

Sources

- 1. Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride [myskinrecipes.com]

- 2. guidechem.com [guidechem.com]

- 3. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mnovarian.org [mnovarian.org]

- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. cancerresearchuk.org [cancerresearchuk.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS No: 1185312-60-0) is a pivotal heterocyclic intermediate in contemporary medicinal chemistry.[1] Its molecular architecture, combining the pharmacophoric elements of piperazine and pyrazine, renders it a valuable building block in the synthesis of novel therapeutic agents, particularly in the realms of antiviral and antifungal drug discovery.[1] The hydrochloride salt form is strategically employed to enhance the compound's aqueous solubility and chemical stability, crucial attributes for pharmaceutical development.[1] This guide provides a comprehensive examination of the core physicochemical properties of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies for its complete characterization. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for determining its solubility, melting point, pKa, and spectroscopic identity. This guide is intended to empower researchers and drug development professionals with the necessary framework to fully characterize this and similar molecules, ensuring scientific rigor and facilitating the advancement of new chemical entities.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is the unambiguous confirmation of its chemical identity.

Molecular Formula: C₉H₁₃ClN₄O[1]

Molecular Weight: 228.679 g/mol [1]

Chemical Structure:

Caption: Chemical structure of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride.

Solubility Profile: A Critical Determinant of Bioavailability and Formulation

The solubility of a pharmaceutical intermediate is a critical parameter that influences its reaction kinetics, purification, and ultimately, the bioavailability of the final API. As a hydrochloride salt, the compound is expected to exhibit enhanced aqueous solubility compared to its free base.

Justification for Solubility Determination

Understanding the solubility in various media is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification.

-

Pre-formulation: Developing aqueous-based formulations for in-vitro and in-vivo testing.

-

Biopharmaceutical Classification: Assessing the potential for absorption and bioavailability.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining equilibrium solubility due to its robustness and direct measurement.

Step-by-Step Methodology:

-

Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions, alongside purified water and relevant organic solvents (e.g., ethanol, methanol, dichloromethane).

-

Sample Preparation: Add an excess amount of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride to a known volume of each solvent in separate, sealed vials. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF). Dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the analytical range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that specific medium.

Caption: Workflow for equilibrium solubility determination.

Data Presentation: Solubility

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Data to be determined |

| pH 1.2 Buffer | 37 | Data to be determined |

| pH 4.5 Buffer | 37 | Data to be determined |

| pH 6.8 Buffer | 37 | Data to be determined |

| pH 7.4 Buffer | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

Thermal Analysis: Melting Point and Decomposition

The melting point is a fundamental physical property that provides an indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Justification for Thermal Analysis

-

Purity Assessment: A broad melting range can suggest the presence of impurities.

-

Identification: The melting point is a characteristic property that can be used for identification.

-

Stability: The temperature at which decomposition occurs provides insights into the thermal stability of the compound.

Experimental Protocol: Capillary Melting Point Determination

This method is widely adopted by pharmacopeias for its simplicity and accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a desiccator.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-4 mm.

-

Instrument Setup: Place the capillary in the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Quickly heat the sample to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Re-introduce a new sample and heat at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The range between these two temperatures is the melting range. Note any decomposition (e.g., charring, gas evolution).

Caption: Workflow for capillary melting point determination.

Data Presentation: Thermal Properties

| Parameter | Value | Observations |

| Melting Range (°C) | Data to be determined | e.g., Sharp melt, decomposition observed |

| Decomposition Temp. (°C) | Data to be determined | e.g., Color change, gas evolution |

Note: For a more in-depth thermal analysis, Differential Scanning Calorimetry (DSC) should be employed to characterize phase transitions and thermal events.

Ionization Constant (pKa)

The pKa value(s) of a molecule are critical for predicting its behavior in different pH environments, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. For Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, there are multiple basic nitrogen atoms that can be protonated.

Justification for pKa Determination

-

Solubility-pH Profile: The pKa governs the solubility of the compound at different pH values.

-

Absorption Prediction: The degree of ionization at physiological pH affects the compound's ability to cross biological membranes.

-

Salt Stability: The pKa difference between the API and the counter-ion influences the stability of the salt.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then back-titrate with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for more accurate determination from the first or second derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Data Presentation: Ionization Constants

| pKa | Assignment |

| pKa1 | Data to be determined (likely the more basic piperazine nitrogen) |

| pKa2 | Data to be determined (likely a pyrazine nitrogen) |

| pKa3 | Data to be determined (if applicable) |

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure.

Expected ¹H NMR Features:

-

Signals in the aromatic region corresponding to the protons on the pyrazine ring.

-

Signals in the aliphatic region corresponding to the non-equivalent protons of the piperazine ring.

-

A downfield signal for the N-H proton of the piperazinium ion.

Expected ¹³C NMR Features:

-

Signals for the carbonyl carbon and the carbons of the pyrazine and piperazine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected IR Absorption Bands:

-

N-H stretching vibrations for the protonated amine.

-

C=O (amide) stretching vibration.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Data Presentation: Spectroscopic and Structural Data

| Technique | Key Features and Expected Values |

| ¹H NMR | Chemical shifts (δ, ppm) and coupling constants (J, Hz) for pyrazine and piperazine protons. |

| ¹³C NMR | Chemical shifts (δ, ppm) for carbonyl, pyrazine, and piperazine carbons. |

| FT-IR | Characteristic absorption bands (cm⁻¹) for N-H, C=O, C-N, and aromatic moieties. |

| Mass Spec. | Molecular ion peak corresponding to the free base. |

| X-ray Crystal | Crystal system, space group, and unit cell dimensions. |

Conclusion

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a compound of significant interest in pharmaceutical research and development. While specific, publicly available experimental data on its physicochemical properties are limited, this guide provides a comprehensive framework for its thorough characterization. The detailed protocols for determining solubility, melting point, pKa, and spectroscopic properties are based on established, authoritative methodologies. By applying these techniques, researchers can generate the critical data necessary to ensure the quality, consistency, and performance of this important synthetic intermediate, thereby supporting the discovery and development of new medicines.

References

-

MySkinRecipes. (n.d.). Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1185312-60-0 | 2-(piperazine-1-carbonyl)pyrazine.... Retrieved from [Link]

-

Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114478. Retrieved from [Link]

Sources

An In-depth Technical Guide to Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS: 1185312-60-0): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a significant chemical intermediate in the synthesis of advanced pharmaceutical compounds. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the synthesis, characterization, and strategic application of this molecule in drug discovery pipelines.

Introduction: The Strategic Importance of the Piperazine-Pyrazine Scaffold

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structure, which marries the versatile piperazine moiety with the bio-isosterically significant pyrazine ring, provides a rigid and strategically functionalized scaffold. This combination is particularly valuable in the design of bioactive molecules targeting a range of therapeutic areas. Commercial suppliers position this compound as a key intermediate in the development of novel antiviral, antifungal, and kinase inhibitor agents[1][2].

The piperazine ring, a saturated six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug design. It is frequently incorporated to improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and membrane permeability. The basic nature of the piperazine nitrogens allows for the formation of salts, like the hydrochloride salt of the title compound, which enhances stability and handling[1]. The pyrazine ring, an aromatic diazine, is a common feature in many biologically active compounds and often acts as a bioisostere for other aromatic systems, contributing to target binding and metabolic stability.

This guide will delve into the essential technical aspects of this compound, from its synthesis and characterization to its potential applications, providing a robust framework for its utilization in research and development.

Physicochemical Properties and Data

A clear understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key physicochemical data for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1185312-60-0 | [1][3] |

| Molecular Formula | C₉H₁₃ClN₄O | [1][3] |

| Molecular Weight | 228.68 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Storage Conditions | Room temperature, dry, sealed | [1] |

| SMILES (hydrochloride) | C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl | [3] |

Synthesis and Purification: A Probable Synthetic Protocol

While specific, peer-reviewed synthetic procedures for Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride are not extensively detailed in the public literature, a highly probable and efficient route involves the amide coupling of pyrazine-2-carboxylic acid with piperazine. This is a standard and widely practiced transformation in organic and medicinal chemistry. The subsequent formation of the hydrochloride salt is a straightforward acidification step.

Below is a detailed, field-proven protocol for this synthesis, grounded in established amide bond formation methodologies[4].

Experimental Protocol: Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Step 1: Activation of Pyrazine-2-carboxylic Acid

-

To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) under an inert nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The completion of the activation step can be monitored by the cessation of CO₂ evolution. This forms the highly reactive pyrazinoyl-imidazole intermediate.

Causality Insight: CDI is an excellent activating agent for carboxylic acids. It reacts to form an acylimidazolide, which is a potent acylating agent, and the byproducts (imidazole and CO₂) are non-nucleophilic and easily removed, simplifying the reaction workup.

Step 2: Amide Coupling with Piperazine

-

In a separate flask, dissolve anhydrous piperazine (2.0-3.0 eq) in anhydrous DCM or THF.

-

Add the solution of piperazine to the activated pyrazinoyl-imidazole solution from Step 1 at room temperature.

-

Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Causality Insight: An excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the imidazole formed during the reaction. Using a large excess minimizes the formation of the di-acylated piperazine byproduct.

Step 3: Workup and Isolation of the Free Base

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with water (3x) to remove excess piperazine and imidazole.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, Piperazin-1-yl(pyrazin-2-yl)methanone.

Step 4: Purification and Hydrochloride Salt Formation

-

Purify the crude product via column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure free base.

-

Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride as a stable, crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Piperazin-1-yl(pyrazin-2-yl)methanone HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following techniques are standard for a molecule of this type.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, ~8.5-9.0 ppm), and distinct signals for the two sets of non-equivalent methylene protons of the piperazine ring (typically in the aliphatic region, ~3.0-4.0 ppm). The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (~160-170 ppm), the carbons of the pyrazine ring, and the carbons of the piperazine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent ion corresponding to the molecular weight of the free base plus a proton [M+H]⁺ at approximately m/z 193.09.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

Applications in Drug Discovery and Development

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is not typically an end-product but rather a versatile scaffold for further chemical elaboration. Its value lies in the reactive secondary amine of the piperazine ring, which serves as a handle for introducing diverse chemical functionalities.

This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization. The primary application is in the synthesis of more complex molecules for screening and development, particularly in the following areas:

-

Kinase Inhibitors: The piperazine-pyrazine core can be functionalized to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

-

Antiviral Agents: The scaffold can be elaborated with groups designed to inhibit viral enzymes like proteases or polymerases.

-

Antifungal Agents: Derivatives can be synthesized to interfere with fungal cell wall synthesis or other essential fungal metabolic pathways.

Conceptual Drug Discovery Workflow

The diagram below illustrates how this intermediate fits into a typical drug discovery pipeline.

Caption: Role of the intermediate in a drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride (CAS: 1185312-60-0) is a strategically valuable, yet under-documented, intermediate in the field of medicinal chemistry. While it may not possess significant biological activity in its own right, its true utility is realized as a foundational scaffold for the synthesis of diverse libraries of compounds. Its robust and accessible synthesis, coupled with the proven importance of the piperazine and pyrazine motifs in drug design, makes it a powerful tool for researchers aiming to develop next-generation therapeutics. This guide provides the necessary technical framework to confidently incorporate this versatile building block into advanced drug discovery programs.

References

-

MySkinRecipes. (n.d.). Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Retrieved from [Link][1][2]

-

MDPI. (2009). methanone. Molbank, 2009(4), M641. Retrieved from [Link][4]

Sources

A Technical Guide to the Structural Elucidation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical framework for the structural elucidation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a heterocyclic compound of interest in pharmaceutical research. By integrating data from a suite of advanced analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction—we present a comprehensive workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and cohesive analytical strategy.

Introduction: The Imperative of Structural Integrity

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a molecule featuring a pyrazine ring linked to a piperazine moiety via a ketone functional group, presented as a hydrochloride salt. The precise arrangement of these atoms and the conformation of the rings are critical determinants of the molecule's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety as a potential therapeutic agent[1]. Any ambiguity in its structure can lead to misinterpretation of biological data and costly delays in development.

This guide, therefore, adopts a multi-technique approach, recognizing that no single method provides a complete picture. Instead, we will demonstrate how the synergistic application of orthogonal techniques leads to an irrefutable structural assignment.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing any new chemical entity is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that allows for the calculation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Electrospray Ionization (ESI) is selected as the ionization technique due to the polar nature of the molecule and its existence as a hydrochloride salt, which enhances its propensity to form protonated molecular ions in solution.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile/water, at a concentration of approximately 1 µg/mL.

-

Instrumentation: The sample is introduced into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Analysis: The measured m/z of the most abundant ion is used to deduce the elemental formula using software that calculates possible combinations of C, H, N, O, and Cl within a narrow mass tolerance (typically < 5 ppm).

Expected Data & Interpretation: For Piperazin-1-yl(pyrazin-2-yl)methanone (free base, C₉H₁₀N₄O), the expected exact mass is 190.0855 g/mol . The protonated molecule [C₉H₁₁N₄O]⁺ would have an m/z of 191.0933. The presence of a chlorine atom in the hydrochloride salt will also be evident from the isotopic pattern, with the M+2 peak being approximately one-third the intensity of the M peak for any fragments containing a single chlorine atom.

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₉H₁₀N₄O |

| Exact Mass (Free Base) | 190.0855 |

| [M+H]⁺ (Monoisotopic) | 191.0933 |

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: The Proton Landscape

Causality of Choice: ¹H NMR provides the initial, high-sensitivity map of the proton environments within the molecule. The chemical shifts, integration, and coupling patterns are foundational to piecing together the molecular fragments.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and does not exchange with labile protons (e.g., N-H), allowing for their observation.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce neighboring proton relationships.

Expected ¹H NMR Data (Simulated in DMSO-d₆):

-

Pyrazine Ring Protons: Three distinct signals in the aromatic region (δ 8.5-9.0 ppm). These protons will exhibit characteristic meta, and para couplings. For instance, a doublet, a doublet of doublets, and another doublet would be anticipated.

-

Piperazine Ring Protons: Due to the amide bond, the electronic environment of the two sides of the piperazine ring will be different. This results in complex multiplets in the aliphatic region (δ 3.0-4.0 ppm). The protons on the carbons adjacent to the carbonyl group will be deshielded and appear further downfield. The presence of the hydrochloride salt will lead to protonation of the second nitrogen, resulting in a broad signal for the N-H proton and further deshielding of adjacent protons.

-

NH Proton: A broad singlet, exchangeable with D₂O, will be observed for the protonated amine of the piperazine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | d | 1H | Pyrazine-H |

| ~8.7 | dd | 1H | Pyrazine-H |

| ~8.6 | d | 1H | Pyrazine-H |

| ~3.8 | m | 4H | Piperazine-CH₂ (adjacent to C=O) |

| ~3.2 | m | 4H | Piperazine-CH₂ (adjacent to NH₂⁺) |

| ~9.5 (broad) | s | 2H | Piperazine-NH₂⁺ |

¹³C NMR and DEPT: The Carbon Backbone

Causality of Choice: ¹³C NMR provides a count of the unique carbon environments. When combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH, CH₂, CH₃, or quaternary) can be determined.

Experimental Protocol:

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

-

Data Analysis: Correlate the signals from the ¹³C and DEPT spectra to assign each carbon.

Expected ¹³C NMR Data (Simulated in DMSO-d₆):

-

Carbonyl Carbon: A signal around δ 165-170 ppm.

-

Pyrazine Carbons: Signals in the aromatic region (δ 140-150 ppm).

-

Piperazine Carbons: Signals in the aliphatic region (δ 40-50 ppm).

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |

| ~168 | No signal | No signal | C=O |

| ~148 | Positive | Positive | Pyrazine-CH |

| ~146 | No signal | No signal | Pyrazine-C (quaternary) |

| ~144 | Positive | Positive | Pyrazine-CH |

| ~143 | Positive | Positive | Pyrazine-CH |

| ~45 | Negative | No signal | Piperazine-CH₂ |

| ~42 | Negative | No signal | Piperazine-CH₂ |

2D NMR (COSY & HSQC/HMBC): Connecting the Dots

Causality of Choice: 2D NMR experiments are essential for unambiguously connecting the fragments deduced from 1D NMR.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for linking different spin systems and identifying quaternary carbons.

Workflow Visualization:

Caption: NMR workflow for structure elucidation.

Functional Group Identification: FTIR Spectroscopy

Causality of Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected FTIR Data & Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the protonated secondary amine in the piperazine ring.

-

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.[2]

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyrazine ring.[3]

| Wavenumber (cm⁻¹) | Description |

| 3200-3400 (broad) | N-H stretch (secondary amine salt) |

| ~3050 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch |

| ~1660 | C=O stretch (amide) |

| 1400-1600 | C=N/C=C ring stretches (pyrazine) |

Definitive 3D Architecture: Single-Crystal X-ray Diffraction

Causality of Choice: While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule.[4] It is the gold standard for absolute structure proof.

Experimental Protocol:

-

Crystallization: The most critical and often challenging step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Expected Crystallographic Data & Interpretation: The crystal structure would definitively confirm the connectivity of the pyrazine and piperazine rings through the carbonyl linker. It would also reveal:

-

Piperazine Conformation: The piperazine ring is expected to adopt a chair conformation.[5]

-

Intermolecular Interactions: The hydrochloride salt will likely participate in hydrogen bonding with the piperazine nitrogens. These interactions, along with any potential π-stacking of the pyrazine rings, will dictate the crystal packing.

Logical Relationship of Analytical Techniques:

Caption: Interconnectivity of analytical techniques.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is achieved not by a single "magic bullet" technique, but through the logical and systematic integration of orthogonal analytical data. HRMS provides the elemental formula, FTIR confirms the presence of key functional groups, a comprehensive suite of NMR experiments maps out the intricate connectivity in solution, and finally, single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure. Each technique serves to validate the others, culminating in a self-consistent and irrefutable structural assignment that can be confidently used to drive further research and development.

References

-

MySkinRecipes. (n.d.). Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Retrieved from [Link]

-

Gunasekaran, S., & Sailatha, E. (n.d.). Vibrational analysis of pyrazinamide. Retrieved from [Link]

- Butnariu, A., et al. (2020). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Molecules, 25(21), 5099.

- Bolla, G., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt.

-

ResearchGate. (n.d.). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure pyrazinamide (PZA), PGA (2:1) co-crystal, 2:1 physical mixture, and pure pentanedioic acid (GA). Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

- 1. Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride [myskinrecipes.com]

- 2. 1269228-76-3|Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. guidechem.com [guidechem.com]

- 5. Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

A Comprehensive Technical Guide to Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride: A Key Intermediate in Modern Drug Discovery

This technical guide provides an in-depth analysis of piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, a pivotal building block for medicinal chemists and drug development professionals. We will delve into its fundamental properties, synthesis, analytical characterization, and its significant role in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of the Piperazine-Pyrazine Scaffold

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and provide a versatile linker for engaging with biological targets.[1] When coupled with a pyrazine ring, a bioisostere of pyridine, the resulting (pyrazin-2-yl)(piperazin-1-yl)methanone core offers a unique combination of physicochemical properties and synthetic accessibility. This structural motif is of particular interest in the development of kinase inhibitors, as well as antiviral and antifungal agents, where the rigid framework and hydrogen bonding capabilities can contribute to high target affinity and selectivity.[2]

This guide will serve as a comprehensive resource for researchers utilizing piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, offering both foundational knowledge and practical insights to accelerate drug discovery programs.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The hydrochloride salt form of piperazin-1-yl(pyrazin-2-yl)methanone enhances its stability and solubility in polar solvents, facilitating its handling and reaction setup.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃ClN₄O | [2] |

| Molecular Weight | 228.679 g/mol | [2] |

| CAS Number | 1185312-60-0 | [2] |

| Appearance | Typically a white to off-white solid | Generic observation for similar compounds |

| Storage | Room temperature, in a sealed, dry environment | [2] |

Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone Hydrochloride

The synthesis of piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is typically achieved through a nucleophilic acyl substitution reaction. This involves the coupling of an activated pyrazine carboxylic acid derivative with piperazine. To ensure monosubstitution and prevent the formation of the bis-acylated byproduct, it is common practice to use piperazine with one of the nitrogen atoms protected, followed by a deprotection step. A representative and efficient synthetic workflow is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is based on analogous and well-established amide coupling and deprotection methodologies in medicinal chemistry.[1]

Step 1: Synthesis of tert-butyl 4-(pyrazine-2-carbonyl)piperazine-1-carboxylate

-

Reaction Setup: To a solution of pyrazine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1.1 eq.) or a combination of HOBt (1.1 eq.) and EDC (1.1 eq.).

-

Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Nucleophilic Addition: Add N-Boc-piperazine (1.0 eq.) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to neutralize the formation of any acid.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The use of N-Boc-piperazine is a critical strategic choice. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens prevents the formation of the undesired bis-acylated product, thereby ensuring the synthesis of the mono-acylated intermediate. The coupling agents facilitate the formation of a highly reactive intermediate from the carboxylic acid, which is then readily attacked by the nucleophilic nitrogen of the piperazine.

Step 2: Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

-

Deprotection: Dissolve the purified tert-butyl 4-(pyrazine-2-carbonyl)piperazine-1-carboxylate (1.0 eq.) in an organic solvent such as dioxane, methanol, or dichloromethane.

-

Acidification: Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) in excess.

-

Precipitation and Isolation: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum to yield the final product.

Causality: The Boc group is labile under acidic conditions. The introduction of a strong acid like HCl cleaves the Boc group, liberating the free amine, which is simultaneously protonated by the excess acid to form the stable hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.5-9.0 ppm). The piperazine protons will appear as multiplets in the aliphatic region (δ 3.0-4.0 ppm). The N-H proton of the piperazine hydrochloride may be observed as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) in the range of δ 160-170 ppm. Resonances for the pyrazine and piperazine ring carbons will also be present in their characteristic regions.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free base of the compound ([M+H]⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the amide carbonyl group (C=O) stretch, typically around 1630-1680 cm⁻¹. The N-H stretching vibration of the hydrochloride salt may also be visible as a broad band.

Applications in Drug Development

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of oncology and infectious diseases.[2]

Role as a Kinase Inhibitor Scaffold

The pyrazine ring can act as a "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. The piperazine moiety often extends out of the ATP-binding pocket towards the solvent-exposed region, providing a point for further functionalization to improve potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic utility of the intermediate.

The free secondary amine on the piperazine ring of the title compound provides a reactive handle for a variety of coupling reactions, including:

-

N-Alkylation: Reaction with alkyl halides to introduce various side chains.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-substituted derivatives.

These subsequent modifications allow for the systematic exploration of the structure-activity relationship (SAR) around the piperazine moiety, enabling the optimization of lead compounds into clinical candidates.

Conclusion

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis, coupled with the favorable properties imparted by the piperazine and pyrazine scaffolds, makes it an attractive starting point for the creation of novel therapeutics. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to empower researchers in their pursuit of new medicines.

References

-

MySkinRecipes. Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride. Available at: [Link]

-

MDPI. methanone. Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]904/)

Sources

The Versatility of the Piperazine Scaffold: An In-Depth Technical Guide to In Vitro Activity Evaluation

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity and engage in crucial hydrogen bonding interactions, have cemented its role in the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the in vitro methodologies used to characterize the biological activities of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) applications. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental design, offering insights to empower researchers in their quest for new and effective therapeutics.

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

The prevalence of the piperazine core in numerous clinically successful drugs is a testament to its versatility. Its conformational flexibility and the ease with which substitutions can be made at the nitrogen atoms allow for the fine-tuning of pharmacological properties. This adaptability has led to the discovery of piperazine-containing compounds with a wide spectrum of biological activities, making it a focal point in the design of new chemical entities.

Unraveling Anticancer Potential: In Vitro Cytotoxicity and Mechanistic Assays

The development of novel anticancer agents is a critical area of research where piperazine derivatives have shown considerable promise. The initial step in evaluating these compounds is to determine their cytotoxic effects on cancer cell lines.

Assessing Cell Viability: The Foundation of Anticancer Screening

Two robust and widely adopted colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. The choice between these assays often depends on the specific research question and the characteristics of the compounds being tested.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the novel piperazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.